![molecular formula C16H12N4O B2810007 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole CAS No. 890641-79-9](/img/structure/B2810007.png)
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a phenyl group, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is a heterocyclic compound and is often used in medicinal chemistry due to its stability and versatility . The phenyl group is a six-membered carbon ring, and the isoxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The 1,2,3-triazole ring is known for its high chemical stability. It is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . The reactivity of the compound would also be influenced by the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the 1,2,3-triazole ring could confer high chemical stability .科学的研究の応用
Catalytic Applications
One study highlighted the synthesis of substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and their application as ligands in palladium(II) complexes, which demonstrated high turnover numbers for C-C cross-coupling reactions under green chemistry conditions (Bumagin et al., 2018). This research underscores the relevance of triazole-isoxazole compounds in facilitating environmentally friendly catalytic processes.
Antimicrobial Activity
Another area of application is in the development of novel antibacterial agents. A study by Prashanthi et al. (2021) synthesized novel indole-isoxazole-triazole conjugates, with certain derivatives displaying potent activity against bacterial strains such as B. subtilis and S. aureus, surpassing standard antibiotics like streptomycin in effectiveness (Prashanthi et al., 2021). These findings suggest the potential of triazole-isoxazole compounds in addressing antibiotic resistance.
Heterocyclic Chemistry
The synthetic versatility of triazole and isoxazole rings is further illustrated by Chen et al. (2008), who synthesized new heterocyclic compounds combining 1,2,3-triazolyl and isoxazolyl units, highlighting the chemical diversity accessible through these motifs (Chen et al., 2008). This work emphasizes the role of such compounds in expanding the toolkit for medicinal chemistry and drug design.
Corrosion Inhibition
Moreover, benzimidazole derivatives incorporating triazole units have been studied for their corrosion inhibition properties on mild steel in acidic environments, revealing that such compounds can significantly reduce corrosion rates, which is crucial for industrial applications (Yadav et al., 2013).
作用機序
Target of Action
The primary target of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is tubulin , a protein that is crucial for cell division . Tubulin forms microtubules, which are essential for maintaining cell structure and facilitating cell division. Inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase . The inability to complete cell division triggers apoptosis, a process involving a series of biochemical events leading to characteristic cell changes and death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells, as evidenced by assays using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . These assays reveal characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine, a signal for phagocytic cells to engulf the dying cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the stability of the compound could be affected by storage conditions
特性
IUPAC Name |
5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOUIXOHGJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

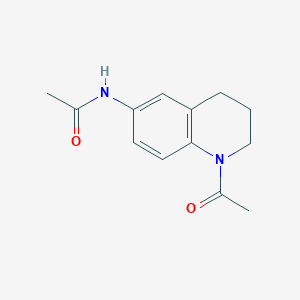
![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)

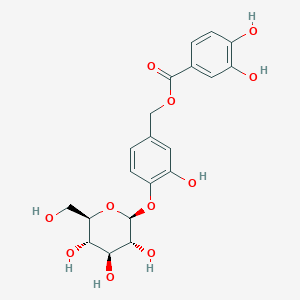
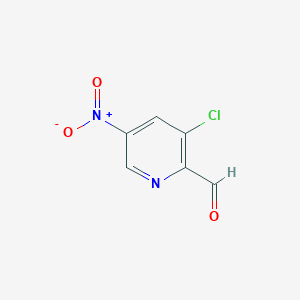
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)
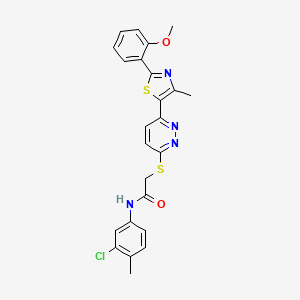
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)
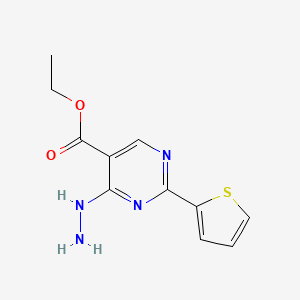
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
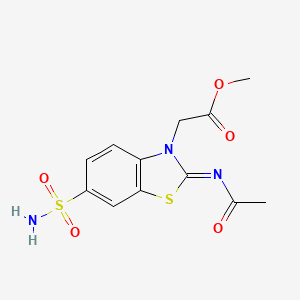
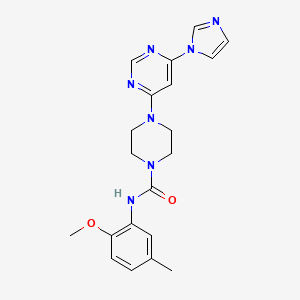
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)